molecular formula C7H12O4 B1628221 1,1-Dimethoxypentane-2,4-dione CAS No. 55578-64-8

1,1-Dimethoxypentane-2,4-dione

Cat. No.: B1628221
CAS No.: 55578-64-8
M. Wt: 160.17 g/mol
InChI Key: OHPFOPYQVALNBB-UHFFFAOYSA-N
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Description

1,1-Dimethoxypentane-2,4-dione (CAS 55578-64-8) is a high-purity chemical intermediate offered for research and industrial applications . With a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol, this compound serves as a versatile protected form of acetylacetone . The dimethoxy acetal group enhances the molecule's stability and alters its reactivity profile, making it a valuable precursor in organic synthesis for the construction of complex heterocycles and as a ligand precursor in coordination chemistry. Researchers utilize this compound as a key building block in the development of pharmaceuticals, agrochemicals, and functional materials. It is supplied with a typical purity of 99% and is packaged in secure, industry-standard containers such as 25kg cardboard drums . This product is intended for research and industrial use in a controlled laboratory setting only. It is strictly not for medicinal, household, or personal use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55578-64-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1,1-dimethoxypentane-2,4-dione

InChI

InChI=1S/C7H12O4/c1-5(8)4-6(9)7(10-2)11-3/h7H,4H2,1-3H3

InChI Key

OHPFOPYQVALNBB-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C(OC)OC

Canonical SMILES

CC(=O)CC(=O)C(OC)OC

Origin of Product

United States

Synthetic Methodologies for 1,1 Dimethoxypentane 2,4 Dione and Its Analogues

Established Synthetic Pathways to 1,1-Dimethoxypentane-2,4-dione

The primary route to this compound relies on a rearrangement mechanism, transforming an isomeric precursor into the desired α-ketoacetal structure.

The synthesis of this compound can be achieved through the acid-catalyzed rearrangement of its isomer, 1,3-dimethoxypentane-2,4-dione. psu.edu This transformation is typically conducted in benzene (B151609) with p-toluenesulfonic acid (PTSA) as the catalyst. psu.edu The reaction proceeds through a proposed mechanism where the 1,3-dione isomer rearranges to form the 1,1-dimethoxy intermediate. psu.edu However, this intermediate, which possesses a 1,3,4-tricarbonyl equivalent structure, readily undergoes further intramolecular cyclization under the acidic conditions to yield 3-methoxy-5-methylfuran-2(5H)-one. psu.edu Therefore, the isolation of this compound requires careful control of the reaction conditions to prevent this subsequent cyclization.

Synthesis of Chemically Related Analogues and Derivatives of Pentane-2,4-diones

The synthesis of analogues, particularly those of 1,5-dimethoxypentan-2,4-dione, often involves the introduction of substituents at the central C3 carbon of the dione (B5365651) backbone.

The introduction of alkyl groups at the 3-position of a pentane-2,4-dione framework is a common strategy for creating structural diversity. A general and established method for this transformation is the C-alkylation of the β-diketone. This typically involves reacting the parent dione with an alkyl halide in the presence of a base. orgsyn.org For instance, 3-methylpentane-2,4-dione is prepared by reacting pentane-2,4-dione with methyl iodide, using potassium carbonate as the base in an acetone (B3395972) solvent. orgsyn.org This method can be adapted for analogues like 1,5-dimethoxypentan-2,4-dione. It has been noted that in some synthetic routes aimed at producing 1-alkanoyl-1,3-dimethoxyacetones, the isomeric 1,5-dimethoxy-3-alkylpentane-2,4-diones are formed as co-products. psu.edu

A specific and important analogue is 1,5-dimethoxy-3-methylpentan-2,4-dione. This compound has been utilized as a key reactant in studies modeling the prebiotic formation of tetrapyrrole macrocycles. nih.govresearchgate.netresearchgate.net In these studies, it undergoes condensation with 1-aminobutan-2-one (B3057186) in aqueous media to form etioporphyrinogens. nih.govresearchgate.net While the specific synthesis is not always detailed in these papers, its preparation follows the general principles of C-alkylation of β-dicarbonyls, as described for other 3-alkyl derivatives. orgsyn.orgresearchgate.net

Another functionally rich analogue is 1,5-dimethoxypentan-2,4-dione bearing a 3-acetic acid substituent. This molecule serves as a crucial building block in biomimetic and prebiotic chemistry research. researchgate.netresearchgate.netidexlab.comresearchgate.net It is designed to react with α-aminoketones like δ-aminolevulinic acid (ALA) to form a porphobilinogen (B132115) analogue, which can then self-condense to produce porphyrinogens. researchgate.netresearchgate.net The synthesis of this compound involves introducing an acetic acid group at the C3 position of 1,5-dimethoxypentan-2,4-dione. A plausible synthetic strategy involves the alkylation of the parent dione with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid functionality.

Approaches to Analogous α-Ketoacetal Systems in Organic Synthesis

The α-ketoacetal moiety, a defining feature of this compound, is a valuable functional group in organic synthesis. It allows for the selective protection of an aldehyde while leaving a ketone available for reaction. nih.gov Several general methods have been developed for the synthesis of α-ketoacetals. nih.govacs.orgnih.govmdpi.com

These methods include:

Oxidation of Ketones: A novel approach involves the reaction of various alkyl/aryl methyl ketones with aliphatic alcohols in the presence of selenium dioxide and a catalytic amount of p-toluenesulfonic acid (PTSA). acs.orgresearchgate.net This provides a direct route to a wide library of α-ketoacetals from readily available starting materials. acs.orgresearchgate.net

Weinreb Amide Chemistry: An efficient and versatile method utilizes the addition of organometallic nucleophiles (such as Grignard reagents or organolithiums) to α,α-dialkoxy Weinreb amides. nih.govdntb.gov.ua This pathway reliably produces α-ketoacetals in high yields and was demonstrated in the synthesis of (±)-salbutamol. nih.govdntb.gov.ua

Electrophilic Etherification: A rapid, one-step synthesis has been reported via the electrophilic etherification of α-alkoxy enolates with monoperoxyacetals. nih.gov This method is notable for its ability to form C-O bonds even at sterically hindered tertiary carbons. nih.gov

Rearrangement Reactions: As seen with this compound, the acid-catalyzed rearrangement of 1,3-dimethoxy-2-alkanones is a viable, though sometimes complex, route to α-ketoacetals. psu.edumdpi.com

Other Methods: Additional strategies include the classic acetalization of glyoxals, treatment of α,α-dichloroketones with sodium methoxide, and the selenium-catalyzed conversion of terminal alkynes. mdpi.com

Table 1: Summary of Synthetic Approaches to α-Ketoacetal Systems

Method Starting Materials Key Reagents/Catalysts Description
Oxidation of Ketones Alkyl/aryl methyl ketones, Alcohols Selenium dioxide (SeO₂), p-toluenesulfonic acid (PTSA) A direct, one-pot reaction that forms the α-ketoacetal from simple and available precursors. acs.orgresearchgate.net
Weinreb Amide Addition α,α-Dialkoxy Weinreb amides, Organometallic reagents Grignard reagents (RMgX), Organolithiums (RLi) A highly versatile and high-yielding method involving nucleophilic addition to a stable amide intermediate. nih.govdntb.gov.ua
Electrophilic Etherification α-Alkoxy enolates, Monoperoxyacetals Base (to form enolate) A rapid, one-step method that relies on an intermolecular "alkoxyl" transfer from a peroxyacetal. nih.gov
Acid-Catalyzed Rearrangement 1,3-Dimethoxy-2-alkanones Acid catalyst (e.g., PTSA) An isomerization reaction that can be effective but may lead to subsequent side reactions like cyclization. psu.edumdpi.com
Acetalization of Glyoxals Monoalkyl-substituted glyoxals Trialkylorthoformate A classic method for protecting the aldehyde group of a glyoxal (B1671930) as an acetal (B89532). mdpi.com

Strategic Utility in Compound Library Synthesis

The generation of compound libraries, which are extensive collections of diverse molecules, is a cornerstone of modern drug discovery and materials science. The strategic use of versatile and highly functionalized building blocks is critical for the efficient construction of these libraries. This compound and its analogues represent valuable precursors in this context due to their inherent chemical functionalities. The presence of a β-dicarbonyl system, combined with a protected acetal group, allows for a range of selective chemical transformations, making them ideal starting points for generating molecular diversity.

The core value of these compounds lies in their ability to participate in a variety of cyclocondensation and multicomponent reactions to form a wide array of heterocyclic scaffolds. researchgate.netscirp.orgscirp.org Heterocyclic compounds are of particular interest as they form the basis of a vast number of pharmaceuticals. The β-dicarbonyl motif can react with various dinucleophiles to construct five- and six-membered rings. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic and reliable method for synthesizing pyrazole (B372694) rings. researchgate.net Similarly, reactions with amidines or ureas can yield pyrimidine (B1678525) scaffolds.

The acetal group in this compound serves as a protected aldehyde or ketone. This protecting group strategy allows chemists to perform reactions on the other parts of the molecule, such as the second ketone or the active methylene (B1212753) group, without interference. Subsequent deprotection of the acetal under acidic conditions can reveal the carbonyl group for further functionalization, thereby increasing the complexity and diversity of the synthesized molecules. This stepwise approach is fundamental to building complex libraries where specific functionalities are introduced in a controlled manner.

Multicomponent reactions (MCRs) are powerful tools in library synthesis as they allow for the combination of three or more reactants in a single step, leading to complex products with high efficiency. acs.org Analogues of this compound, such as other β-dicarbonyl compounds, are frequently employed in MCRs like the Biginelli or Hantzsch reactions to produce dihydropyrimidines and dihydropyridines, respectively. These scaffolds are privileged structures in medicinal chemistry. The ability to vary each of the components in an MCR allows for the rapid generation of a large grid of related products, which is the essence of library synthesis.

The following table illustrates the utility of β-dicarbonyl compounds as precursors in generating diverse chemical scaffolds relevant to compound library synthesis.

Precursor TypeReagent(s)Resulting ScaffoldReaction Type
β-DiketoneHydrazinePyrazoleCyclocondensation researchgate.net
β-DiketoneUrea, AldehydeDihydropyrimidinoneBiginelli Reaction
β-DiketoneAmmonia, AldehydeDihydropyridineHantzsch Synthesis
β-KetoesterAmine, IsocyanidePyrrole (B145914)Passerini-type Reaction
β-DiketoneCyanothioacetamidePyridinethioneCyclocondensation scirp.org
β-DiketoneArylhydrazone, AldehydeDihydropyridine-carbonitrileMulticomponent Reaction researchgate.net

The strategic application of precursors like this compound and its analogues enables the systematic exploration of chemical space. By modifying the substituents on the dicarbonyl backbone or by employing a wide range of reaction partners, chemists can create focused libraries to probe specific biological targets or diverse libraries for high-throughput screening campaigns. This approach significantly accelerates the discovery of new molecules with desired properties.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethoxypentane 2,4 Dione

Condensation Reactions with α-Aminoketones

The condensation of β-dicarbonyl compounds with α-aminoketones is a classical strategy for synthesizing pyrroles. In the context of prebiotic chemistry and the origin of tetrapyrrole macrocycles, the reaction between dimethoxypentane-2,4-dione analogues and α-aminoketones like δ-aminolevulinic acid (ALA) has been studied as a model for the formation of porphobilinogen-like structures. rsc.orgrsc.org These pyrroles can then undergo self-condensation to form porphyrinogens, the precursors to porphyrins. rsc.org

The condensation of a β-diketone with an α-aminoketone can proceed through two primary competing pathways, leading to structurally distinct pyrrole (B145914) products: the Knorr pathway and the Fischer-Fink pathway. researchgate.netresearchgate.netresearchgate.net

Knorr Pathway: This is generally the desired route in the synthesis of biologically relevant tetrapyrroles. researchgate.netresearchgate.net It involves the initial formation of an enamine between the amine of the α-aminoketone and one of the carbonyl groups of the β-diketone. Subsequent cyclization and dehydration lead to the Knorr pyrrole. In the reaction of a dione (B5365651) with ALA, this pathway yields a "normal" pyrrole that is properly functionalized for subsequent oligomerization into a porphyrinogen (B1241876). rsc.orgrsc.org

Fischer-Fink Pathway: This alternative pathway leads to an isomeric pyrrole that can be considered a "defective" product in the context of porphyrinogen synthesis. rsc.orgresearchgate.netresearchgate.net The formation of the Fischer-Fink product occurs via a different mode of cyclization. researchgate.net For example, the self-condensation of ALA in the absence of enzymes preferentially yields a Fischer-Fink type pyrrole (pseudo-PBG) rather than the Knorr product (PBG). researchgate.net

In a model system reacting 1-amino-2-butanone with 3-methyl-2,4-pentanedione (B1204033), both Knorr and Fischer-Fink pyrroles were formed, demonstrating the competitive nature of these pathways. researchgate.netresearchgate.net The specific structure of the reactants and the reaction conditions play a crucial role in directing the reaction towards one pathway over the other.

A chemical model for the prebiotic formation of tetrapyrroles involves the reaction of a 1,5-dimethoxypentan-2,4-dione analogue with ALA. rsc.org This reaction proceeds under mild, neutral conditions (pH 7, 60 °C) to form the desired porphobilinogen (B132115) analogue. rsc.org However, altering these conditions can significantly impact the outcome. For instance, the reaction of 1-amino-2-butanone and 3-methyl-2,4-pentanedione shows a clear dependence on pH. researchgate.netresearchgate.net

ReactantsConditionsKnorr Product YieldFischer-Fink Product YieldReference
1-amino-2-butanone + 3-methyl-2,4-pentanedionepH 7, 60 °C, 24 h48%7% researchgate.netresearchgate.net
1-amino-2-butanone + 3-methyl-2,4-pentanedionepH 4.6, reflux, 30 min22%11% researchgate.netresearchgate.net

Acid-Catalyzed Rearrangement Processes

The behavior of β-dicarbonyl compounds and their derivatives under acidic conditions is a key aspect of their chemistry. While many 1,3-dialkoxyacetones undergo acid-catalyzed rearrangements to form other valuable chemical structures, the stability of the pentane-2,4-dione backbone is noteworthy.

Studies on the acid-catalyzed rearrangement of various 1,3-dimethoxyalkan-2-ones have shown that they can transform into products like methylglyoxal (B44143) dimethyl acetals or, in cases with an additional carbonyl group, cyclize to form furan-2(5H)-one derivatives. rsc.orgpsu.eduresearchgate.net For example, 1-alkanoyl-1,3-dimethoxyacetones can rearrange to 5-alkyl-3-methoxyfuran-2(5H)-ones. rsc.orgpsu.edu

However, research has shown that 1,5-dimethoxypentane-2,4-dione, an isomer of the title compound, does not undergo this characteristic rearrangement when subjected to similar acid treatment. rsc.orgresearchgate.net Instead of rearranging, the molecule primarily experiences a limited degree of C-C bond scission. rsc.orgpsu.edu This resistance to rearrangement underscores the relative stability of the dimethoxypentanedione structure under these acidic conditions compared to other 1,3-dimethoxyalkan-2-ones. rsc.org

The rearrangement of 1,3-dimethoxyalkan-2-ones is generally understood to proceed through an enol intermediate, in a process related to the Lobry de Bruyn-Alberda van Ekenstein transformation. psu.edu The reaction is catalyzed by acid, such as toluenesulfonic acid (PTSA). psu.edu

The proposed mechanism for the rearrangement of a simple 1,3-dimethoxyacetone (1a) to methylglyoxal dimethyl acetal (B89532) (2a) is as follows:

Protonation of one of the oxygen atoms of the methoxy (B1213986) groups.

Elimination of methanol (B129727) to form an enol intermediate.

A rsc.org-sigmatropic rearrangement where a methoxy group migrates.

Tautomerization to the final, more stable acetal product.

For more complex substrates, such as those containing an additional ketone or ester group, the rearrangement can be followed by an intramolecular cyclization to yield furanone derivatives. psu.edu The fact that 1,5-dimethoxypentane-2,4-dione resists this transformation suggests that the specific substitution pattern and electronic effects within this molecule disfavor the key steps required for the rearrangement to occur. rsc.org

Participation in Multicomponent Reaction Architectures

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov The condensation of 1,5-dimethoxypentane-2,4-dione derivatives with α-aminoketones can be viewed as the initial step in a multicomponent, self-assembling system that leads to complex macrocycles. rsc.orgresearchgate.net

In a model prebiotic process, the reaction architecture involves a [4+4] multicomponent reaction. researchgate.net Two different diones and two different aminoketones can be reacted in a single flask. researchgate.net This leads to the formation of four distinct pyrroles. These pyrroles then undergo a combinatorial self-condensation, tetramerizing to form a complex mixture of porphyrinogens. researchgate.net This demonstrates how a relatively simple starting material like a dimethoxypentanedione can participate in a complex reaction network, generating significant molecular diversity and complexity from a small pool of precursors. researchgate.net The efficiency and outcome of such combinatorial reactions are profoundly influenced by the reactivity of each component and the potential for defective reactants to inhibit or terminate the desired assembly process. rsc.orgresearchgate.net

Other Notable Chemical Transformations

Beyond its use as a synthetic precursor, 1,1-dimethoxypentane-2,4-dione engages in several other significant chemical transformations. These reactions highlight the compound's utility in constructing complex molecular architectures, particularly heterocyclic systems. Key transformations include acid-catalyzed rearrangements to form furanones and condensation reactions with aminoketones to produce pyrrole derivatives, which are crucial intermediates in the synthesis of larger macrocycles like porphyrins.

Acid-Catalyzed Rearrangement to Furanones

Under acidic conditions, this compound undergoes a notable rearrangement. Research has shown that the acid-catalyzed rearrangement of what is described as 1,3-dimethoxypentane-2,4-dione, a closely related structure, in benzene (B151609) leads to the formation of 3-methoxy-5-methylfuran-2(5H)-one. psu.edu This transformation involves an intramolecular cyclization and subsequent elimination. The reaction proceeds through a proposed mechanism that may involve the formation of an intermediate that cyclizes to yield the furan-2(5H)-one derivative. psu.edu This type of rearrangement underscores the reactivity of the diketone and acetal functionalities within the same molecule, providing a pathway to substituted furanone structures. psu.edu

Condensation Reactions in Pyrrole and Porphyrin Synthesis

A significant application of this compound and its derivatives is in the synthesis of pyrroles, which are fundamental building blocks for tetrapyrrole macrocycles. In a chemical model for the prebiotic formation of tetrapyrroles, a dione analogue, 1,5-dimethoxypentan-2,4-dione, condenses with an α-aminoketone such as δ-aminolevulinic acid (ALA). rsc.orgrsc.org This reaction, typically conducted in aqueous solution under mild conditions (e.g., pH 7, 60 °C), yields a methoxy-substituted porphobilinogen (MeO-PBG) analogue. rsc.orgrsc.org

The mechanism of this condensation involves the formation of an imine between the amino group of ALA and one of the carbonyl groups of the dione, which then cyclizes to form the pyrrole ring. rsc.org This MeO-PBG analogue can then undergo a four-fold self-condensation to assemble the porphyrinogen macrocycle, which upon oxidation yields porphyrins. rsc.orgresearchgate.net The presence of the dimethoxy group is crucial; studies using diones lacking these groups showed adverse effects on the subsequent oligomerization process. rsc.org This reaction pathway represents a key step in proposed non-enzymatic, structure-directed routes to complex biological pigments. rsc.orgrsc.orgresearchgate.net

The versatility of this reaction is further demonstrated by using different α-aminoketones. For instance, the reaction of 1,5-dimethoxypentane-2,4-dione (bearing a 3-acetic acid substituent) with 1-aminoacetone also produces an octaalkylporphyrin. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Prebiotic Chemistry Models

Role in the Chemical Prebiogenesis of Tetrapyrrole Macrocycles

One of the most significant areas of research involving 1,1-dimethoxypentane-2,4-dione is its role in models for the prebiotic synthesis of tetrapyrrole macrocycles. These molecules are the core structures of essential biological pigments like heme and chlorophyll.

A key step in the proposed prebiotic formation of tetrapyrroles is the condensation of an α-aminoketone with a β-dicarbonyl compound to form a pyrrole (B145914). rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net In this context, derivatives of this compound, particularly those with a substituent at the 3-position, serve as crucial reactants. rsc.orgresearchgate.net For instance, the reaction of 1,5-dimethoxypentan-2,4-dione bearing a 3-acetic acid unit with δ-aminolevulinic acid (ALA) yields a porphobilinogen (B132115) analogue. rsc.org This resulting pyrrole is "equipped for oligomerization," meaning it possesses the necessary functional groups to link with other identical or similar pyrrole units to form larger structures. rsc.orgresearchgate.netresearchgate.netresearchgate.net This process is a critical stage in the non-enzymatic pathway to tetrapyrrole macrocycles. researchgate.netpsu.edu

Following their formation, the pyrrole intermediates derived from this compound analogues can undergo self-condensation to form porphyrinogen (B1241876) analogues. rsc.orgrsc.orgresearchgate.netresearchgate.net Porphyrinogens are the immediate, unoxidized precursors to porphyrins. This self-assembly process, occurring under mild, aqueous conditions, represents a plausible non-enzymatic route to the formation of these complex macrocycles on a prebiotic Earth. rsc.orgpsu.edu The reaction of a 1,5-dimethoxypentan-2,4-dione with a 3-acetic acid substituent and an α-aminoketone like 1-aminoacetone has been shown to produce octaalkylporphyrins, demonstrating the viability of this pathway. rsc.org

The robustness of any proposed prebiotic reaction is a critical factor. Studies have investigated the effect of "defective" reactants on the efficiency of tetrapyrrole formation. For example, the inclusion of this compound lacking the 3-acetic acid substituent (a "partially defective" reactant) alongside its more reactive counterpart led to a significant decrease in the yield of the expected porphyrinogens. rsc.orgresearchgate.net This is because the defective diketone forms a pyrrole that is less reactive or can terminate the oligomerization chain. rsc.orgresearchgate.net Despite the reduced yield, mass spectrometry revealed a surprising diversity of porphyrinogen products, indicating that even with imperfections in the starting materials, a variety of complex molecules could still form. rsc.org A similar study using a mono-methoxy substituted dione (B5365651) analogue also resulted in the formation of a defective pyrrole that could not undergo oligomerization, thereby hindering the formation of the desired porphyrinogen. researchgate.netresearchgate.net

Table 1: Effect of Reactant Structure on Porphyrinogen Yield

Reactant CombinationKey FeatureObserved OutcomeReference
1,5-dimethoxypentan-2,4-dione (with 3-acetic acid) + δ-aminolevulinic acid"Normal" reactantsFormation of porphobilinogen analogue and subsequent porphyrinogens. rsc.org
"Normal" reactants + this compound (lacking 3-acetic acid)Inclusion of a "defective" reactantSeverely reduced yield of the primary porphyrinogen, but increased product diversity. rsc.org
Mono-methoxy substituted dione + δ-aminolevulinic acidFormation of a defective pyrroleThwarted oligomerization and porphyrinogen formation. researchgate.netresearchgate.net

Prebiotic environments were likely complex mixtures of various organic molecules. Research has explored the combinatorial complexity arising from reactions involving multiple diones and aminoketones. A study involving two different diones (one with an acetic acid substituent and one with a methyl group) and two different aminoketones (with propionic acid and ethyl substituents) demonstrated the potential to form a vast library of porphyrinogens. psu.edu A virtual library generation program predicted that this [2 x 2] reaction could yield up to 538 different porphyrinogens due to the various combinations and permutations possible. psu.edu This highlights how a small number of initial reactants could lead to a significant increase in molecular complexity, a key feature of emergent chemical systems. rsc.org

Synthetic Utility as a Precursor for β-Diketone Derivatives

Beyond its role in prebiotic chemistry models, this compound is a valuable precursor for the synthesis of various β-diketone derivatives. Its unique structure allows for targeted modifications to create a range of more complex molecules with potential applications in areas such as pharmaceutical intermediates and coordination chemistry. The presence of the dimethoxy group offers a handle for further chemical transformations, enabling the synthesis of a diverse array of substituted pentane-2,4-diones.

Contributions to Acyclic Precursors for Pyrrole Synthesis

The development and exploration of prebiotic chemical models heavily rely on the availability of diverse starting materials. researchgate.net The synthesis of various acyclic dicarbonyl compounds, including derivatives of this compound, is fundamental to these studies. researchgate.net These synthetic efforts provide the necessary building blocks to investigate the scope and limitations of different reaction pathways, study the effects of structurally defective substrates, and explore reactions in various media. researchgate.net By providing access to a range of acyclic precursors, the synthesis of this compound and its analogues directly contributes to a deeper understanding of the fundamental steps that could have led to the formation of pyrroles, the essential building blocks of tetrapyrroles, on the early Earth. rsc.org

Theoretical and Computational Chemistry Studies on 1,1 Dimethoxypentane 2,4 Dione Systems

Mechanistic Elucidation of Reactions Involving 1,1-Dimethoxypentane-2,4-dione Analogues

Computational chemistry offers a powerful lens through which to view the dynamic processes of chemical reactions. For analogues of this compound, such as acetylacetone (B45752), theoretical studies have been instrumental in mapping out reaction pathways and identifying key intermediates and transition states. These studies often employ Density Functional Theory (DFT) and other high-level ab initio methods to calculate the potential energy surfaces of reacting systems.

For instance, the Knoevenagel condensation of acetylacetone with benzaldehyde, a reaction analogous to those that could involve this compound, has been studied computationally. acs.org Theoretical calculations have elucidated the catalytic role of species like piperidine, mapping the free energy profile of the reaction. acs.org The mechanism is shown to proceed through several key steps, including the formation of a carbinolamine intermediate, its dehydration to an iminium ion, the deprotonation of the diketone to an enolate, and the final carbon-carbon bond formation. acs.org The presence of the dimethoxy group at the 1-position in this compound would be expected to influence the energetics of these steps due to steric and electronic effects, which can be precisely modeled using computational approaches.

Computational studies on the OH-initiated oxidation of acetylacetone have also provided detailed mechanistic insights. gdut.edu.cn These studies predict that the reaction proceeds via both hydrogen abstraction and OH-addition pathways, with the latter being more favorable. gdut.edu.cn The calculations reveal the structures of pre-reactive complexes and transition states, allowing for the determination of reaction rate constants. gdut.edu.cn For this compound, similar oxidation reactions can be modeled to understand its atmospheric fate and reactivity. The dimethoxy group, being an acetal (B89532), may offer alternative reaction pathways, such as intramolecular hydrogen abstraction or rearrangement, which can be explored through computational modeling.

Table 1: Representative Calculated Relative Free Energies for Intermediates and Transition States in a Piperidine-Catalyzed Knoevenagel-type Reaction of a β-Diketone Analogue. This table is illustrative and based on data for analogous systems.

Species Description Relative Free Energy (kcal/mol)
Reactants β-Diketone + Aldehyde + Catalyst 0.0
TS1 Transition state for carbinolamine formation +15.2
Intermediate 1 Carbinolamine +8.5
TS2 Transition state for iminium ion formation +20.1
Intermediate 2 Iminium ion + Enolate +12.3
TS3 Transition state for C-C bond formation +18.7
Intermediate 3 Adduct -5.4
TS4 Transition state for catalyst elimination +14.9

Prediction of Structure-Reactivity Relationships in Functionalized Diketones

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.neteuropa.euacs.org For functionalized diketones like this compound, these models can predict reactivity based on a set of calculated molecular descriptors.

Key molecular descriptors often used in these studies include electronic parameters (such as HOMO and LUMO energies, ionization potential, and electron affinity), steric parameters, and thermodynamic properties. chemrevlett.comnih.gov For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. chemrevlett.com

In the context of this compound, the introduction of the dimethoxy group significantly alters the electronic and steric profile compared to simpler diketones like acetylacetone. Computational studies can quantify these changes. The electron-donating nature of the methoxy (B1213986) groups can influence the nucleophilicity of the carbonyl oxygens and the acidity of the methylene (B1212753) protons between the carbonyl groups. DFT calculations can provide precise values for atomic charges, electrostatic potentials, and bond dissociation energies to build predictive models for reactivity. nih.gov

Structure-activity relationship studies on α,β-unsaturated carbonyl compounds have shown that reactivity is highly dependent on the specific molecular structure. tandfonline.com For instance, substitutions on the carbon atoms can diminish or enhance reactivity in Michael additions. tandfonline.com By systematically varying the functional groups in a series of diketone analogues and calculating their reactivity descriptors, robust QSAR models can be developed. These models can then be used to predict the reactivity of new, unsynthesized diketones, guiding the design of molecules with desired chemical properties.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Application of Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the context of 1,1-dimethoxypentane-2,4-dione and related β-dicarbonyl compounds, MS is frequently employed to monitor reaction progress, identify products, and gain insights into reaction mechanisms.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable for analyzing complex reaction mixtures. nih.gov For instance, in reactions involving this compound, these hyphenated techniques allow for the separation of reactants, intermediates, and products before their introduction into the mass spectrometer for identification.

Research has shown the utility of mass spectrometry in studying the reactions of β-dicarbonyl compounds. For example, electrospray ionization mass spectrometry (ESI-MS) has been used to analyze the products of reactions involving 1,3-dicarbonyls, providing evidence for proposed radical mechanisms. nih.gov In prebiotic chemistry studies, LC-ESI-MS was instrumental in analyzing the complex mixture formed from the reaction of a dione (B5365651) analogue with δ-aminolevulinic acid, leading to the identification of both expected and unexpected pyrrole (B145914) products. rsc.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structurem/z (Predicted)
[M - OCH₃]⁺C₆H₉O₃⁺129
[M - CH₃CO]⁺C₅H₉O₃⁺117
[CH(OCH₃)₂]⁺C₃H₇O₂⁺75
[CH₃CO]⁺C₂H₃O⁺43

This table is based on general fragmentation patterns of ketones and acetals and serves as a predictive guide.

Derivatization is another strategy employed to enhance the detection of β-dicarbonyl compounds by mass spectrometry. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can create derivatives with improved ionization efficiency and characteristic fragmentation patterns, facilitating their quantification in complex matrices. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. The structure of this compound itself has been confirmed using NMR spectroscopy.

NMR is crucial for distinguishing between the keto and enol tautomers of β-dicarbonyl compounds. For this compound, the presence of the dimethoxyacetal group at one end prevents enolization at that side of the molecule. However, enolization can still occur towards the C-4 ketone.

The ¹H NMR spectrum of this compound in its keto form is expected to show distinct signals for the different types of protons. The methoxy (B1213986) protons would appear as a sharp singlet, while the methyl protons of the acetyl group would also be a singlet. The methylene (B1212753) protons flanked by the carbonyl and acetal (B89532) groups would likely appear as a singlet or a narrow multiplet. The proton on the acetal carbon would be a distinct singlet as well.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons would have characteristic downfield shifts, and the acetal carbon would also be in a specific region. The carbons of the methoxy and methyl groups would appear at upfield chemical shifts.

In reaction product analysis, NMR is invaluable. For instance, in the acid-catalyzed rearrangement of 1,3-dimethoxypentane-2,4-dione, ¹H NMR spectroscopy was used to identify the structure of the resulting furanone product. psu.edu Similarly, in syntheses where 1,1-dimethoxyacetals are used as starting materials, ¹H and ¹³C NMR are routinely used to confirm the structures of the final products. acs.orgscirp.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-C=O~2.2~30
-CH₂-~3.8~50
-CH(OCH₃)₂~4.8~102
-OCH₃~3.4~54
C=O (acetyl)-~202
C=O (next to acetal)-~205

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The predictions are based on typical values for similar functional groups. mdpi.comweebly.com

Chromatographic Methods for Mixture Analysis and Separation

Chromatographic techniques are essential for the separation, purification, and analysis of compounds from reaction mixtures. For reactions involving this compound, both thin-layer chromatography and column chromatography are frequently utilized.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a reaction. who.int By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of starting materials and the appearance of products. The choice of solvent system (eluent) is crucial for achieving good separation. For β-dicarbonyl compounds and their derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used as eluents. nih.gov

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. nih.gov After a reaction is complete, the crude product mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent or solvent mixture is passed through to elute the different components at different rates. This method is indispensable for obtaining pure samples of reaction products for further analysis, such as by NMR or mass spectrometry.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are more advanced instrumental chromatographic techniques that offer higher resolution and quantitative analysis capabilities. GC is suitable for volatile and thermally stable compounds, and when coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying components in a mixture. nih.gov HPLC is used for a wider range of compounds, including those that are not volatile or are thermally sensitive. HPLC coupled with MS (LC-MS) is a standard technique for the analysis of reaction products derived from β-dicarbonyl compounds. nih.gov

Table 3: Applications of Chromatographic Techniques for this compound and Related Compounds

Chromatographic TechniqueApplicationCommon Stationary PhaseCommon Mobile Phase/EluentReferences
Thin-Layer Chromatography (TLC)Reaction monitoring, purity assessmentSilica gel GHexane/Ethyl Acetate gradients, Benzene (B151609)/Ethanol who.int
Column ChromatographyPurification of reaction productsSilica gel (230-400 mesh)Hexane/Ethyl Acetate gradients nih.govscirp.org
Gas Chromatography (GC-MS)Separation and identification of volatile productsVarious capillary columnsHelium (carrier gas) nih.gov
High-Performance Liquid Chromatography (HPLC)Separation, quantification, and analysis of complex mixturesC18 reversed-phase columnsAcetonitrile/Water gradients, Methanol (B129727) nih.gov

Future Research Directions and Unexplored Potential

Investigation of Novel Synthetic Routes and Derivatization Strategies

While 1,1-Dimethoxypentane-2,4-dione is utilized in specialized research, its broader accessibility could be enhanced through the development of new, efficient synthetic protocols. Future work should focus on creating scalable and sustainable methods for its preparation.

Proposed Synthetic Routes: Future synthetic investigations could explore several plausible pathways. A comparative overview of these hypothetical routes is presented below.

Route Name Proposed Reactants Key Transformation Potential Advantages
Acetal (B89532) Acylation 1,1-Dimethoxyacetone, Acetylating Agent (e.g., Acetic Anhydride)Claisen-type condensationDirect formation of the carbon skeleton.
Diketone Acetalization Acetylacetone (B45752) (2,4-Pentanedione), Methanol (B129727), Mild OxidantOxidative AcetalizationUtilizes a readily available starting material.
Weinreb Amide Coupling N-methoxy-N-methyl-2,2-dimethoxyacetamide, Acetyl-anion equivalentGrignard or Organolithium additionOffers a controlled and high-yielding approach, similar to methods for other α-ketoacetals. mdpi.com

Derivatization Strategies: The true synthetic potential of this compound lies in its derivatization. The active methylene (B1212753) group (at the C3 position) is ripe for a wide range of chemical modifications. Furthermore, its carbonyl and acetal functionalities can be engaged in multicomponent reactions (MCRs) to rapidly build molecular complexity. nih.gov

C3 Functionalization: The acidic proton at the C3 position allows for classic enolate chemistry, including alkylations, acylations, and condensations to introduce diverse substituents, a strategy already used in prebiotic studies with acetic acid and methyl groups. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): The Petasis reaction, a powerful MCR involving an amine, a carbonyl, and a boronic acid, could be adapted. nih.govacs.org Using this compound as the carbonyl component could generate a library of highly functionalized amino acid derivatives with latent aldehyde functionality.

Heterocycle Synthesis: The dicarbonyl motif is a classic precursor for the synthesis of various heterocycles (e.g., pyrazoles, isoxazoles) by condensation with dinucleophiles like hydrazine (B178648) or hydroxylamine. The acetal group would be retained in the product, offering a handle for further transformation.

A table of potential derivative families accessible from this compound is shown below.

Derivative Family Proposed Reaction Type Key Feature Potential Application Area
3-Alkyl/Aryl-1,1-dimethoxypentane-2,4-dionesC3-Alkylation/ArylationModified steric/electronic propertiesPrecursors for custom ligands, prebiotic models. researchgate.net
α-(Acetal)-β-keto-γ-amino acidsPetasis Multicomponent ReactionAmino acid scaffold with protected aldehydePeptidomimetics, drug discovery. nih.gov
Substituted Pyrazoles/IsoxazolesHeterocyclic CondensationFive-membered heterocyclic coreAgrochemicals, pharmaceuticals.

Advanced Mechanistic Insights via Isotopic Labeling and Kinetic Studies

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its use and predicting its behavior. Advanced analytical techniques, particularly isotopic labeling and kinetic studies, are essential for this purpose. While specific studies on this compound are lacking, methods applied to general β-diketones provide a clear roadmap. mdpi.comresearchgate.net

Tautomerism and Reactivity: Like other β-diketones, this compound exists in equilibrium between keto and enol forms. mdpi.com Deuterium (²H) labeling of the C3 proton and observing the effect on ¹³C NMR chemical shifts can precisely quantify the position of this tautomeric equilibrium, which dictates the compound's nucleophilicity. researchgate.net

Radiolabeling for In Vivo Imaging: The β-diketone moiety can be converted into a difluoro-dioxaborinin complex, which is amenable to ¹⁸F-¹⁹F isotopic exchange. nih.gov This strategy could be applied to this compound derivatives, enabling their use as probes for Positron Emission Tomography (PET) imaging in biological systems. nih.gov

Kinetic Isotope Effects (KIEs): For reactions involving the cleavage of the C-H bond at the C3 position, such as in its condensation with aminoketones, measuring KIEs can provide profound insight. nih.gov By comparing the reaction rates of the normal compound with its deuterium-labeled counterpart, one can determine if C-H bond breaking is part of the rate-determining step of the reaction mechanism. nih.gov

The table below outlines proposed mechanistic studies.

Technique Isotope(s) Objective Expected Insight
NMR Isotope Effects²H, ¹³C, ¹⁷OTo study keto-enol tautomerism. mdpi.comresearchgate.netQuantify the ratio of tautomers, which influences reactivity.
Isotopic Exchange Radiolabeling¹⁸F, ¹⁹FTo prepare PET imaging agents. nih.govEnable in vivo tracking of derivatives for pharmacodynamic studies.
Kinetic Isotope Effect (KIE) Studies¹H, ²H, ³HTo probe reaction transition states. nih.govElucidate the mechanism of key reactions, such as pyrrole (B145914) formation.

Expansion of Applications in Biomimetic and Sustainable Chemical Processes

The most compelling future for this compound lies in its application to biomimetic and sustainable chemistry, building on its established role in prebiotic models.

Biomimetic Porphyrin Synthesis: Research has shown that this compound (often with a C3 substituent) reacts with α-aminoketones like δ-aminolevulinic acid (ALA) in mild, aqueous conditions to form pyrroles. researchgate.netresearchgate.net These pyrroles then self-assemble into porphyrinogens, the precursors to porphyrins, which are fundamental to life (e.g., heme and chlorophyll). researchgate.net This process mimics the biological Paal-Knorr synthesis of pyrroles. Future work could explore the full scope of this reaction with a wider variety of substituted diones and aminoketones to create libraries of "unnatural" porphyrins with novel photophysical or catalytic properties. researchgate.net

Sustainable Catalysis: The principles of green chemistry favor reactions that occur in environmentally benign solvents like water, under mild conditions. The biomimetic formation of porphyrins using this compound is a prime example of such a process. researchgate.net This concept can be expanded by using the dione (B5365651) as a versatile building block or ligand in sustainable catalysis.

Novel Ligand Design: The β-diketonate structure is a classic ligand for metal catalysts. Derivatives of this compound could be used to create novel, tunable ligands. The acetal group could influence the catalyst's solubility, stability, and electronic properties, potentially leading to highly efficient catalysts for C-H activation or oxidation reactions under green conditions. google.com

Organocatalysis: The compound could serve as a key building block in asymmetric organocatalysis. For instance, related acetal-aldehydes are used as acceptors in proline-catalyzed aldol (B89426) reactions to afford monoprotected 2-hydroxy-1,4-dicarbonyl compounds with high enantioselectivity. ua.es Exploring the reactivity of this compound in similar organocatalytic transformations could provide metal-free routes to complex chiral molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1,1-Dimethoxypentane-2,4-dione, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves acetylation and methoxylation of pentane-2,4-dione derivatives. A two-step approach is recommended:

Acetylation : React pentane-2,4-dione with acetic anhydride under acidic conditions (e.g., H₂SO₄) to introduce acetyl groups.

Methoxylation : Substitute acetyl groups with methoxy groups using methanol and a Lewis acid catalyst (e.g., BF₃·Et₂O) at 60–80°C.
Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) to improve yield .

Q. How can the tautomeric equilibrium of this compound be experimentally characterized?

  • Answer : Tautomeric forms (enol vs. keto) can be analyzed using:

  • Infrared (IR) Spectroscopy : Detect enol C=O stretching (~1650 cm⁻¹) and keto O–H stretching (~3200 cm⁻¹).
  • NMR Spectroscopy : Compare ¹H NMR signals for enolic protons (δ 12–15 ppm) and methoxy groups (δ 3.3–3.5 ppm).
    Solvent polarity (e.g., DMSO vs. CDCl₃) significantly influences tautomer distribution, requiring controlled experimental conditions .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitutions?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level can model:

  • Electrophilic Centers : Calculate electrostatic potential maps to identify reactive sites (e.g., carbonyl carbons).
  • Transition States : Simulate nucleophilic attack pathways (e.g., amine substitution) to predict activation energies.
    Validate computational results with experimental kinetic data (e.g., rate constants in acetonitrile vs. THF) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Answer : Discrepancies often arise from variations in:

  • Substituent Effects : Systematically compare analogs (e.g., 4-fluorophenyl vs. dichlorophenyl derivatives) using standardized assays (e.g., MIC for antimicrobial activity).
  • Assay Conditions : Control pH, solvent (DMSO concentration ≤1%), and cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity).
    Statistical validation (e.g., ANOVA with post-hoc Tukey tests) is critical for reconciling conflicting results .

Q. What strategies enhance the stability of this compound in aqueous solutions for pharmaceutical studies?

  • Answer : Stabilization methods include:

  • pH Buffering : Maintain solutions at pH 6–7 to prevent hydrolysis of methoxy groups.
  • Co-solvents : Use 10–20% polyethylene glycol (PEG-400) to reduce water activity.
  • Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage.
    Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .

Methodological Notes

  • Synthetic Reproducibility : Always use anhydrous conditions for methoxylation to avoid side reactions.
  • Spectroscopic Validation : Cross-validate IR/NMR results with computational models to confirm tautomer assignments.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.